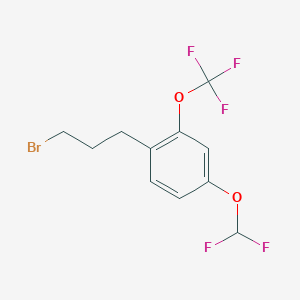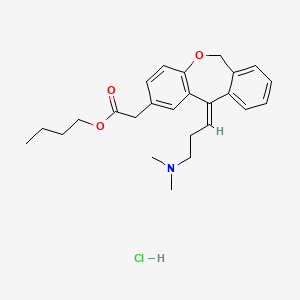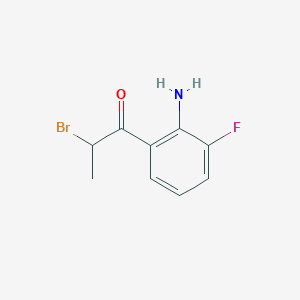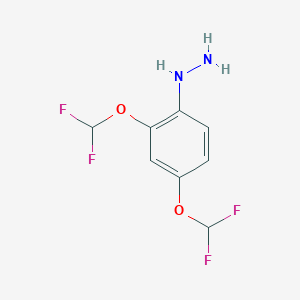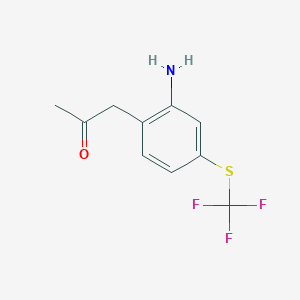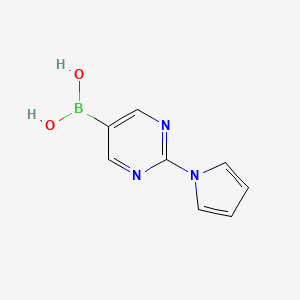
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrrole ring fused to a pyrimidine ring, with a boronic acid functional group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrimidine using a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 60°C to 120°C and maintaining an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid exerts its effects depends on the specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved in biological applications may include interactions with specific enzymes or receptors, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Similar in structure but with a piperidine ring instead of a pyrrole ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and a boronic acid ester group.
Uniqueness
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrrole and pyrimidine ring with a boronic acid group. This structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H8BN3O2 |
|---|---|
Molekulargewicht |
188.98 g/mol |
IUPAC-Name |
(2-pyrrol-1-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6,13-14H |
InChI-Schlüssel |
DUWCXRBXFPOXIU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)N2C=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


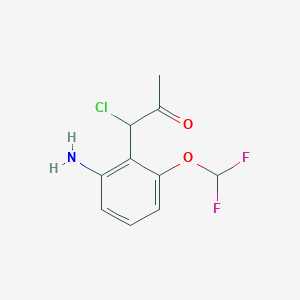


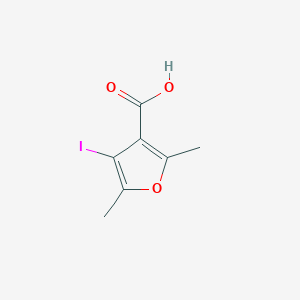
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
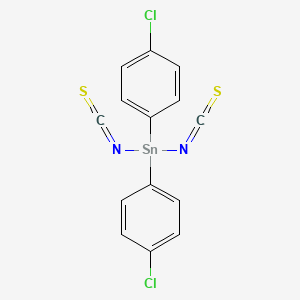
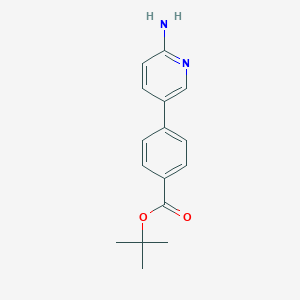

![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
